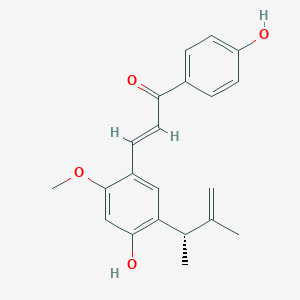
(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H28N2O7 and its molecular weight is 468.506. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
The compound and its derivatives have been actively researched for their anticancer properties. For instance, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have demonstrated significant anticancer activity against breast cancer cell lines, suggesting the potential of these compounds in cancer treatment (Gaber et al., 2021). Similarly, novel 3-benzyl-substituted-4(3H)-quinazolinones, including compounds with the 3,4,5-trimethoxyphenyl structure, showed broad-spectrum antitumor activity, indicating their potential as antitumor agents (Al-Suwaidan et al., 2016).
Chiral Separation
The derivatives of acrylamide have been used in the synthesis of chiral stationary phases (CSPs) for chromatographic purposes. Specifically, macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives has been developed for potential application as CSPs, showing improved chromatographic performances (Tian et al., 2010).
Antimicrobial Activity
Compounds related to the quinoline and acrylamide structures have been synthesized and evaluated for their antimicrobial properties. For example, new quinazolines were synthesized and showed potential as antimicrobial agents against various bacterial and fungal strains, which could be of significant interest for pharmaceutical development (Desai et al., 2007).
Photopolymerization and Material Science
Derivatives of acrylamide, including naphthalimide dyes acrylated compounds, have been used in photopolymerization, showing good initiating performance and high migration stability in cured films. This highlights their potential applications in material sciences and manufacturing (Yang et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the condensation of 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 2-(3,4,5-trimethoxyphenyl)ethylamine, followed by the addition of acryloyl chloride to the resulting imine intermediate.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde", "2-(3,4,5-trimethoxyphenyl)ethylamine", "acryloyl chloride", "anhydrous THF", "anhydrous diethyl ether", "sodium hydride", "triethylamine", "DMF", "NaOH", "HCl" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 equiv) and 2-(3,4,5-trimethoxyphenyl)ethylamine (1.2 equiv) in anhydrous THF and add sodium hydride (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add acryloyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for an additional 4 hours.", "Step 3: Quench the reaction with saturated NaHCO3 solution and extract with diethyl ether. Wash the organic layer with brine and dry over anhydrous MgSO4.", "Step 4: Concentrate the organic layer and purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as eluent.", "Step 5: Dissolve the purified product in DMF and add NaOH solution to adjust the pH to 9-10. Stir the reaction mixture at room temperature for 2 hours.", "Step 6: Acidify the reaction mixture with HCl and extract with diethyl ether. Wash the organic layer with brine and dry over anhydrous MgSO4.", "Step 7: Concentrate the organic layer and purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as eluent.", "Step 8: Recrystallize the purified product from ethyl acetate to obtain the final product, (Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide." ] } | |
CAS番号 |
851403-96-8 |
製品名 |
(Z)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide |
分子式 |
C25H28N2O7 |
分子量 |
468.506 |
IUPAC名 |
(Z)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H28N2O7/c1-30-18-7-8-19(31-2)23-17(18)14-16(25(29)27-23)10-11-26-22(28)9-6-15-12-20(32-3)24(34-5)21(13-15)33-4/h6-9,12-14H,10-11H2,1-5H3,(H,26,28)(H,27,29)/b9-6- |
InChIキー |
CFGBSGUSXZIQSL-TWGQIWQCSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507797.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)

![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)




![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)
![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)